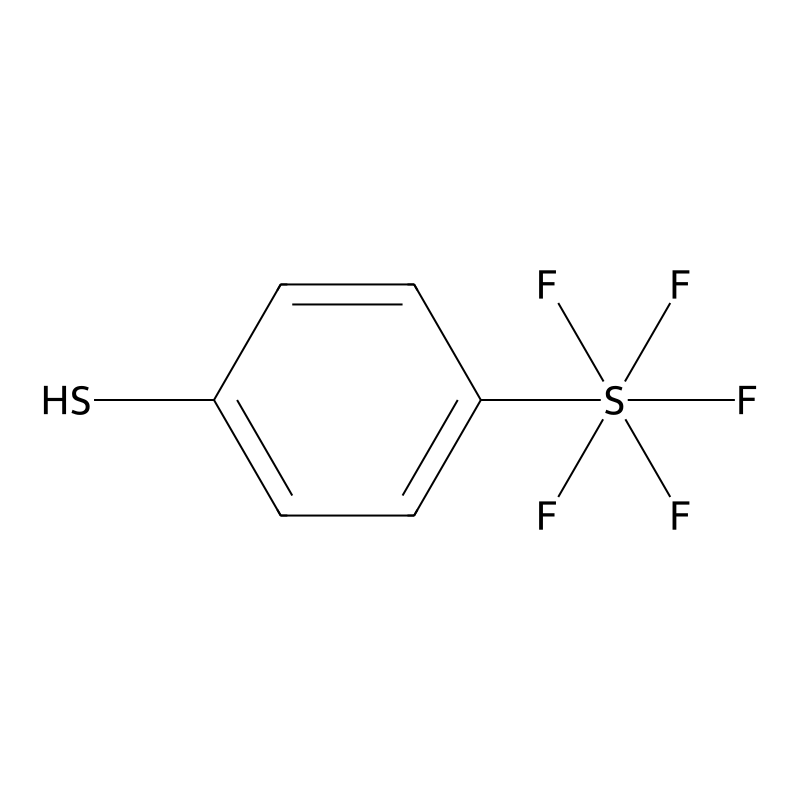4-(Pentafluorothio)thiophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Fluorescent Probes Development
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Thiophenol and its derivatives are used in the development of fluorescent probes for detecting and imaging PhSH . These probes are highly attractive and versatile for the detection of biologically and/or environmentally important species because of their high selectivity, sensitivity, ease of operation, and tunable photophysical properties .
Methods of Application: The development of these fluorescent probes involves the use of synthetic fluorescent probes based on analytical assays . The specific methods of synthesis and application would depend on the structure of the probe and the specific requirements of the detection or imaging task .
Results or Outcomes: The use of these fluorescent probes has enabled highly sensitive and selective monitoring of PhSH in environmental and biological systems . This is particularly important given the toxicity of PhSH and its widespread use in the chemical industry .
Pesticides, Polymers, and Pharmaceuticals Production
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Thiophenol and its derivatives are extensively used in the chemical industry for preparing pesticides, polymers, and pharmaceuticals . These compounds are highly reactive aromatic thiols, making them suitable for a wide range of chemical reactions .
Methods of Application: The specific methods of application would depend on the type of product being manufactured. For example, in the production of pesticides, thiophenol might be used as a building block in the synthesis of more complex molecules .
Results or Outcomes: The use of thiophenol and its derivatives in the production of pesticides, polymers, and pharmaceuticals has enabled the development of a wide range of products with diverse properties .
High-Performance Liquid Chromatography (HPLC) Method
Summary of the Application: A high-performance liquid chromatography (HPLC) method using 9-(2-iodoethyl)acridone (IEA) as a novel fluorescence derivatizing agent for the simultaneous determination of six thiophenols has been developed .
Methods of Application: An efficient Pb 2+ -modified OASIS-MCX cartridge was used and could get good recoveries . The specific methods of synthesis and application would depend on the structure of the probe and the specific requirements of the detection or imaging task .
Results or Outcomes: The use of this HPLC method has enabled highly sensitive and selective monitoring of thiophenols in various systems .
Analysis of Industrial Wastewater
Specific Scientific Field: Environmental Chemistry
Methods of Application: A high-performance liquid chromatography (HPLC) method using 9-(2-iodoethyl)acridone (IEA) as a novel fluorescence derivatizing agent for the simultaneous determination of six thiophenols has been developed . An efficient Pb 2+ -modified OASIS-MCX cartridge was used and could get good recoveries .
Results or Outcomes: The established method has been successfully applied to the trace level detection of thiophenols in industrial wastewater samples .
4-(Pentafluorothio)thiophenol is an organosulfur compound characterized by its unique pentafluorothio functional group. Its molecular formula is C₆H₃F₅S, and it features a thiophenol structure where a pentafluorosulfanyl group replaces one of the hydrogen atoms on the aromatic ring. This compound is notable for its high acidity, with a pKa value around 2.6, making it significantly more acidic than typical thiophenols due to the electron-withdrawing effects of the pentafluorosulfanyl group .
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with metal ions, forming stable complexes.
- Oxidation: It can be oxidized to produce bis(pentafluorophenyl) disulfide.
- Reduction: The compound can be reduced to yield pentafluorophenylthiolate anions.
- Polymerization: Under certain conditions, it can polymerize to form perfluoropoly(phenylene sulfide) derivatives .
Research indicates that 4-(Pentafluorothio)thiophenol exhibits potential biological activity, particularly in anticancer research. Its mechanism of action may involve the inhibition of histone deacetylases, which leads to apoptosis in cancer cells. This property is attributed to the reactivity of the pentafluorosulfanyl group, which enhances its interaction with biological molecules.
The synthesis of 4-(Pentafluorothio)thiophenol typically involves several methods:
- Reactions with Sodium Hydrosulfide: A common method involves reacting sodium hydrosulfide with hexafluorobenzene in an aqueous solution under controlled temperature conditions to optimize yield.
- Direct Fluorination: Another method includes direct fluorination of thiophenols using fluorinating agents under specific reaction conditions .
4-(Pentafluorothio)thiophenol has several applications across various fields:
- Coordination Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
- Material Science: The compound is used in synthesizing specialized polymers that exhibit unique properties due to the presence of the pentafluorosulfanyl group.
- Pharmaceuticals: Its potential anticancer properties make it a candidate for further research in medicinal chemistry.
Studies on 4-(Pentafluorothio)thiophenol's interactions reveal its ability to form stable complexes with various metal ions. These interactions are crucial for its applications in catalysis and materials science. Additionally, its biological interactions suggest that it may modulate cellular pathways involved in cancer progression .
Several compounds share structural similarities with 4-(Pentafluorothio)thiophenol. Here is a comparison highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Pentafluorobenzenethiol | Lacks thiophenol structure | Less acidic than 4-(Pentafluorothio)thiophenol |
| 2,3,4,5,6-Tetrafluorothiophenol | Contains fewer fluorine atoms | Different reactivity patterns due to reduced acidity |
| 3,4-Difluorothiophenol | Fewer fluorine substituents | Lower acidity and distinct chemical properties |
The uniqueness of 4-(Pentafluorothio)thiophenol lies in its high acidity and significant reactivity due to the pentafluorosulfanyl group, distinguishing it from other thiophenols and fluorinated compounds .








